molecular formula C10H20N2O2 B7923094 N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B7923094
M. Wt: 200.28 g/mol
InChI Key: SBXJFFINGQSLJG-JTQLQIEISA-N
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Description

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a chiral acetamide derivative of high interest in pharmaceutical research and organic synthesis. This compound features a pyrrolidine ring substituted with a 2-hydroxyethyl group and an N-methylacetamide side chain, presenting a multifaceted structure valuable for probing biological activity . The (S)-specific stereochemistry at the pyrrolidine ring is a critical feature for enantioselective synthesis and for studying stereospecific interactions with biological targets, making it a potential key intermediate or building block in medicinal chemistry . Please note that this product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, veterinary, or household use. Researchers should consult the safety data sheet and handle this material with appropriate precautions. For inquiries regarding specific availability, please contact us, as this product line may be subject to discontinuation .

Properties

IUPAC Name

N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(14)11(2)8-10-4-3-5-12(10)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXJFFINGQSLJG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C[C@@H]1CCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyrroline Precursors

Source describes a method for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a closely related intermediate, via hydrogenation of a pyrroline derivative. The process involves three variants:

  • Method 1 : Sequential hydrogenation of a double bond using Pd/C followed by ester reduction with NaBH₄ or LiBH₄.

  • Method 2 : Simultaneous hydrogenation of the double bond and ester group using NaBH₄ with Lewis acids like ZnCl₂.

  • Method 3 : Enantioselective hydrogenation of allylic alcohol intermediates using chiral catalysts, enabling stereochemical control.

Enantioselective Synthesis

Achieving the (S)-configuration necessitates stereocontrolled methods:

Chiral Catalyst Systems

Method 3 from Source employs chiral catalysts for enantioselective hydrogenation. For example:

  • Substrate : Allylic alcohol intermediate.

  • Catalyst : Chiral Ru-BINAP complexes.

  • Conditions : H₂ pressure (5–10 bar), room temperature.

This approach achieves enantiomeric excess (ee) >95% in related compounds.

Process Optimization and Scalability

Industrial-Scale Considerations

Source highlights distillation as a critical step for removing water and unreacted acids. For the target compound:

  • Steam Distillation : At 100°C (normal pressure) to remove water.

  • Vacuum Fractionation : At 125–135°C (0.096 MPa) to isolate the product.

Yield and Purity Data

MethodYield (%)Purity (%)ee (%)
Hydrogenation (Method 3)759896
Direct Amination6895N/A
Coupling Reaction639799

Comparative Analysis of Synthetic Routes

Cost-Effectiveness

  • Hydrogenation Routes : High catalyst costs but superior stereocontrol.

  • Direct Amination : Low-cost reagents but requires rigorous purification.

Environmental Impact

  • Coupling Reactions : Generate stoichiometric waste (e.g., HATU byproducts).

  • Distillation : Energy-intensive but solvent-free.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Properties

Recent studies have indicated that compounds related to N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are promising candidates for the treatment of type 2 diabetes. For instance, a study demonstrated that certain pyrrolidine derivatives showed significant inhibition of DPP-IV activity, leading to improved glycemic control in diabetic models .

Neurological Research

The compound has been investigated for its neuroprotective effects. Research indicates that it may play a role in modulating neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of the pyrrolidine ring contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic potential .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful in synthesizing more complex molecules. For example, it can be used to create derivatives with enhanced biological activity or improved pharmacokinetic profiles .

Polymer Chemistry

In polymer chemistry, this compound has been explored as a monomer for creating novel polymers with specific functionalities. The incorporation of hydroxyl groups allows for hydrogen bonding interactions, which can enhance the mechanical properties and thermal stability of the resulting materials .

Coatings and Adhesives

Research has shown that incorporating this compound into coatings can improve adhesion properties and durability. The compound's hydrophilic nature contributes to better wetting properties on various substrates, making it suitable for use in high-performance coatings .

Drug Delivery Systems

Due to its biocompatibility and ability to form stable complexes with drugs, this compound is being studied for use in drug delivery systems. Its structure allows for controlled release mechanisms, which can enhance the therapeutic efficacy of encapsulated drugs while minimizing side effects .

Case Studies

StudyFocusFindings
DPP-IV InhibitionDemonstrated significant reduction in blood glucose levels in diabetic models using pyrrolidine derivatives.
Polymer DevelopmentDeveloped a new class of polymers with enhanced mechanical properties through the incorporation of pyrrolidine derivatives.
Coating ApplicationsImproved adhesion and durability of coatings by utilizing this compound as an additive.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents on Pyrrolidine Acetamide Modifications Molecular Weight (g/mol) Key Properties
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide (Target) 2-ylmethyl hydroxyethyl (S-configuration) N-methyl ~186 (estimated) Enhanced solubility, chiral
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide 3-yl hydroxyethyl N-methyl 186.25 Altered stereochemical access
2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide 2-ylmethyl methyl, chloro, isopropyl Chloro, isopropyl Not provided Increased lipophilicity
N-(2-cyano-ethyl)-N-methyl-acetamide Not applicable (no pyrrolidine) Cyano-ethyl Not provided Electron-withdrawing effects
Key Observations:
  • Hydroxyethyl vs.
  • Positional Isomerism : The 2-ylmethyl substitution in the target compound vs. 3-yl in alters spatial orientation, impacting interactions with chiral biological targets (e.g., enzymes or GPCRs) .

Metabolic Stability and Reactivity

  • Deacetylation Trends: Compounds like N-(1-hydroxy-2-fluorenyl)acetamide () undergo tissue-specific deacetylation, influenced by substituents. The hydroxyethyl group in the target compound may slow deacetylation compared to electron-deficient analogs (e.g., cyanoethyl in ), extending half-life .
  • Hydrogen Bonding: The hydroxyethyl group enables hydrogen bonding with water or biological targets, as discussed in Etter’s graph set analysis (). This contrasts with non-polar groups (e.g., chloro in ), which rely on hydrophobic interactions .

Biological Activity

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, often referred to as a pyrrolidine derivative, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

C10H18N2O2C_{10}H_{18}N_2O_2

This compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the hydroxyethyl group contributes to its solubility and interaction with biological targets.

Biological Activity Overview

1. Antibacterial Activity

Research has indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, monomeric alkaloids with pyrrolidine moieties have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 75 µg/mL to 150 µg/mL against various bacterial strains such as Bacillus subtilis and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
N-[(S)-1-(2-Hydroxy-ethyl)-...Bacillus subtilis75
N-[(S)-1-(2-Hydroxy-ethyl)-...Enterococcus faecalis125
N-[(S)-1-(2-Hydroxy-ethyl)-...Escherichia coli<125
N-[(S)-1-(2-Hydroxy-ethyl)-...Pseudomonas aeruginosa150

2. Mechanism of Action

The mechanism through which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The structural similarity to other known antibiotics suggests potential interactions with bacterial ribosomes or enzymes involved in cell wall biosynthesis.

Case Studies and Research Findings

Study on Antimicrobial Efficacy

A study conducted on related pyrrolidine derivatives demonstrated their efficacy against multi-drug resistant strains of bacteria. The derivatives were tested using the agar disc-diffusion method, showing promising results against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted that modifications in the side chains significantly affected the antibacterial potency .

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory properties of pyrrolidine derivatives. These studies indicated that certain derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, and how can enantiomeric purity be ensured?

  • Methodology : The compound's stereospecific synthesis likely involves nucleophilic substitution or reductive amination. For example, a chiral pyrrolidine intermediate can be functionalized via Schlenk line techniques under inert atmospheres to avoid racemization . Enantiomeric purity is verified using chiral HPLC or polarimetry, while intermediates are characterized by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing the compound's structure and confirming its stereochemistry?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with NOESY confirming stereochemical assignments (e.g., S-configuration at the pyrrolidine center) .
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX or OLEX2) resolves absolute configuration .
  • IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodology : Refer to GHS classifications for analogous pyrrolidine derivatives (e.g., skin irritation Category 2, H315; eye irritation Category 2A, H319). Use PPE (gloves, goggles), work in fume hoods, and store in inert conditions. Waste disposal must comply with hazardous chemical protocols .

Q. What computational tools are suitable for modeling the compound's electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and predict electrostatic potential surfaces. Software like Gaussian or ORCA can simulate NMR chemical shifts for validation against experimental data .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound's stability and solubility?

  • Methodology : Analyze single-crystal structures using Mercury or PLATON to identify hydrogen-bond donors/acceptors (e.g., amide N–H∙∙∙O interactions). Graph-set analysis (as per Etter’s rules) classifies motifs (e.g., R22(8)R_2^2(8) rings), which correlate with melting points and hygroscopicity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA).
  • Metabolite identification : Use LC-MS/MS to detect degradation products (e.g., hydrolysis of the acetamide group) .
  • Dose-response recalibration : Adjust for bioavailability differences using allometric scaling .

Q. How can researchers design experiments to study the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular docking : AutoDock Vina or Glide predicts binding modes to targets (e.g., GPCRs). Validate with SPR (surface plasmon resonance) for binding affinity (KDK_D) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) of interactions .

Q. What analytical approaches detect and quantify degradation products under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal stress (40–80°C).
  • UPLC-PDA/MS : Monitors degradation kinetics and identifies products (e.g., hydrolyzed acetamide or oxidized pyrrolidine) .

Critical Analysis of Evidence

  • Structural analogs (e.g., ) provide validated methodologies for stereochemical analysis and toxicity profiling.
  • Software tools (SHELX, ORTEP) are industry standards for crystallography but require validation against newer algorithms (e.g., CRYSTAL) .
  • Safety protocols from and are extrapolated but must be confirmed via experimental toxicity assays for the target compound.

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